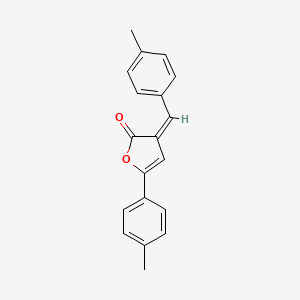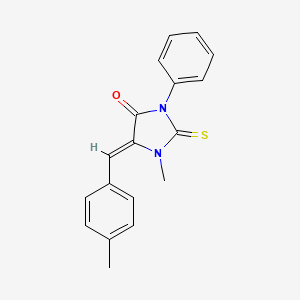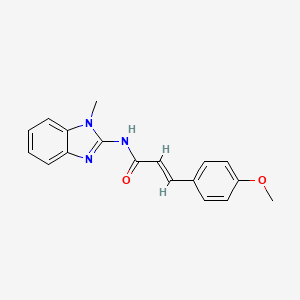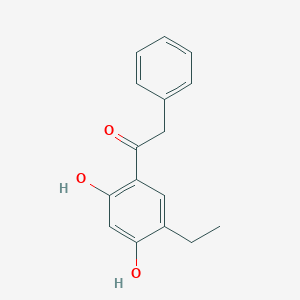
3-(4-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
Vue d'ensemble
Description
3-(4-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, commonly known as BMF, is a synthetic compound that belongs to the family of furanones. It is a yellow crystalline solid with a sweet, floral odor and has been widely used in the fragrance industry. However, BMF has also gained attention in scientific research due to its potential therapeutic effects.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Furanones, including derivatives like 3-(4-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, have been synthesized and investigated for various biological activities. For instance, arylidene furanones have shown significant anti-inflammatory, analgesic, and antimicrobial activities (Husain, Alam, & Siddiqui, 2009). Similarly, some furanone derivatives have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis (Husain et al., 2009).
Antitumor and Antimicrobial Evaluation
- Certain novel-fused and spiro heterocycles derived from 2(3H)-furanone derivatives have shown promising antitumor and antimicrobial activities. This highlights the potential of these compounds in developing new therapeutic agents (Abou-Elmagd & Hashem, 2016).
Photophysical Properties and Dye Synthesis
- Furanones like 3(2H)-furanones have been investigated for their utility in synthesizing fluorescent organic dyes. Their photophysical properties have been studied, revealing solvatochromic properties and potential applications in bio-analytical fields (Varghese et al., 2015).
Role in Food and Flavour Chemistry
- Furanones are found in various cooked foodstuffs and are important flavor compounds. Their formation often results from Maillard reactions during heating. Some furanones are produced by yeast during fermentation stages in soy sauce and beer production. They also contribute significantly to the flavor of fruits like strawberries, raspberries, and pineapples (Slaughter, 1999).
Antioxidant and Anti-carcinogenic Properties
- Furanones in foods have been found to possess mutagenic properties but are also effective anti-carcinogenic agents in animal diets. Some food-derived furanones exhibit antioxidant activity comparable to ascorbic acid, highlighting their significance in health and nutrition (Slaughter, 1999).
Propriétés
IUPAC Name |
(3Z)-5-(4-methylphenyl)-3-[(4-methylphenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-13-3-7-15(8-4-13)11-17-12-18(21-19(17)20)16-9-5-14(2)6-10-16/h3-12H,1-2H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCNRKREMGPBV-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(4-methylphenyl)-3-[(4-methylphenyl)methylidene]furan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856543.png)

![N'-[(3,3-diphenylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5856574.png)
![2-[({[2-(dimethylamino)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5856582.png)

![1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)
![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5856644.png)
![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)
![4-({[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5856662.png)